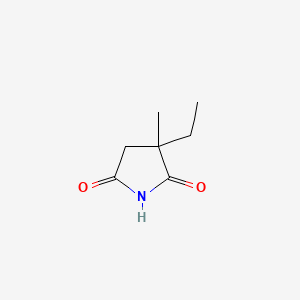

![molecular formula C7H9NO2 B1589363 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 194421-56-2](/img/structure/B1589363.png)

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMNZTFLOOSXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444250 | |

| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194421-56-2 | |

| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Foreword: The Significance of a Strained Scaffold

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione core is a fascinating and valuable structural motif in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a gem-dimethyl-substituted cyclopropane ring fused to a succinimide moiety, imparts unique conformational constraints. This has made it a sought-after building block in the design of potent and selective therapeutic agents. Notably, this scaffold is a key component in the synthesis of boceprevir, a protease inhibitor for the treatment of hepatitis C, and PF-07321332 (paxlovid), an oral antiviral for COVID-19.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this pivotal intermediate, offering not just protocols, but the scientific rationale behind the methodologies.

Strategic Approaches to a Fused Bicyclic System

The synthesis of this compound can be broadly categorized into two main strategies:

-

Construction of the Imide Ring onto a Pre-existing Cyclopropane: This approach leverages the commercially available or readily synthesized caronic anhydride (6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione).

-

Formation of the Cyclopropane Ring onto a Maleimide Precursor: This strategy involves the cyclopropanation of a maleimide derivative, typically using a carbene or carbene equivalent.

This guide will delve into both methodologies, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Methodology 1: Synthesis from Caronic Anhydride

This route is conceptually straightforward, involving the conversion of a cyclic anhydride to the corresponding imide. The key starting material, cis-caronic anhydride, can be prepared from 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.[3]

Reaction Scheme:

Caption: Synthesis of the target dione from caronic anhydride.

Underlying Principles and Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism. The ammonia in ammonium hydroxide acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form an amide and a carboxylate salt. Subsequent heating promotes an intramolecular condensation, where the newly formed amide attacks the carboxylic acid (or its salt), eliminating a molecule of water to form the stable five-membered imide ring.

The choice of ammonium hydroxide as the nitrogen source is a practical one, providing both the ammonia nucleophile and a basic medium. The in-situ heating is crucial for the final cyclization and dehydration step.

Experimental Protocol

This protocol is a synthesis of information from established chemical principles and patent literature.[3] Researchers should perform appropriate safety assessments before conducting any experiment.

Materials:

-

cis-Caronic anhydride (6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione)

-

Aqueous ammonium hydroxide (28-30%)

-

Toluene

-

Round-bottom flask with reflux condenser and heating mantle

-

Magnetic stirrer

Procedure:

-

To a solution of cis-caronic anhydride in toluene, add an excess of aqueous ammonium hydroxide.

-

Heat the biphasic mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Solvent | Toluene | Allows for azeotropic removal of water, driving the reaction to completion. |

| Reagent | Aqueous Ammonium Hydroxide | Serves as the source of ammonia for imide formation. |

| Temperature | Reflux | Provides the necessary energy for the ring-opening and subsequent cyclization-dehydration. |

| Work-up | Extraction and Drying | To isolate the product from the aqueous reaction medium and any unreacted starting materials. |

Methodology 2: Cyclopropanation of Maleimide

This approach involves the [2+1] cycloaddition of a carbene or a carbene precursor to the double bond of a maleimide derivative. For the synthesis of the 6,6-dimethyl substituted target, 2-diazopropane is the key reagent.

Reaction Scheme:

Caption: General scheme for the synthesis via cyclopropanation of maleimide.

Mechanistic Deep Dive: A Two-Step Process

The reaction between a diazoalkane and an alkene, such as a maleimide, typically proceeds through a two-step mechanism:[2]

-

1,3-Dipolar Cycloaddition: 2-Diazopropane acts as a 1,3-dipole and undergoes a cycloaddition reaction with the electron-deficient double bond of the maleimide to form a pyrazoline intermediate.

-

Nitrogen Extrusion: The pyrazoline intermediate is unstable and readily eliminates a molecule of nitrogen gas (N₂) upon thermal or photochemical activation. This decomposition can proceed through a diradical intermediate, which then collapses to form the thermodynamically stable cyclopropane ring.

The choice of an N-substituted maleimide is often strategic. The substituent can influence the solubility and reactivity of the starting material and can be a protecting group that is removed in a subsequent step. For the synthesis of the parent dione, an N-benzyl or a similar easily cleavable group is often employed.

Experimental Protocol: A Focus on Safety and Control

Diazoalkanes are potentially explosive and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. The following is a representative protocol synthesized from established procedures for similar transformations.[4]

Part A: Preparation of 2-Diazopropane

A common method for the in-situ generation or preparation of a solution of 2-diazopropane is the oxidation of acetone hydrazone.[4]

Materials:

-

Acetone hydrazone

-

Yellow mercury(II) oxide

-

Anhydrous diethyl ether

-

Ethanolic potassium hydroxide solution

-

Distillation apparatus

Procedure:

-

In a two-necked flask equipped with a dropping funnel and a distillation head connected to a condenser and a cooled receiving flask (-78 °C), place yellow mercury(II) oxide, anhydrous diethyl ether, and a catalytic amount of ethanolic potassium hydroxide.

-

With vigorous stirring, add acetone hydrazone dropwise to the flask.

-

Co-distill the ethereal solution of 2-diazopropane under reduced pressure, collecting it in the cooled receiver. The resulting crimson solution should be used immediately.

| Parameter | Value/Condition | Rationale |

| Reagents | Acetone hydrazone, HgO, KOH | Standard reagents for the oxidation of hydrazones to diazo compounds. |

| Temperature | Cooled receiver (-78 °C) | 2-Diazopropane is unstable and must be kept cold to prevent decomposition. |

| Handling | Use immediately | Due to the instability and potential hazards of diazoalkanes. |

Part B: Cyclopropanation Reaction

Materials:

-

N-Phenylmaleimide (or other suitable N-substituted maleimide)

-

Ethereal solution of 2-diazopropane (from Part A)

-

Anhydrous diethyl ether

-

Photochemical reactor or heating setup

-

Rotary evaporator

Procedure:

-

Dissolve the N-substituted maleimide in anhydrous diethyl ether in a reaction vessel suitable for photolysis or heating.

-

Cool the solution in an ice bath.

-

Slowly add the freshly prepared, cold ethereal solution of 2-diazopropane to the maleimide solution with stirring. The disappearance of the red color of the diazo compound indicates its consumption.

-

Once the addition is complete, the pyrazoline intermediate has formed.

-

For photochemical decomposition, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) until nitrogen evolution ceases. For thermal decomposition, gently warm the solution to effect nitrogen extrusion.

-

After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure.

-

Purify the resulting N-substituted this compound by column chromatography or recrystallization.

-

If the parent dione is desired, the N-substituent (e.g., benzyl) can be removed via standard deprotection protocols (e.g., hydrogenolysis).

| Parameter | Value/Condition | Rationale |

| Reaction Temperature | 0 °C for addition | To control the initial exothermic reaction and prevent premature decomposition of 2-diazopropane. |

| Decomposition | Photochemical or Thermal | To induce the extrusion of nitrogen from the pyrazoline intermediate. The photochemical route is often milder. |

| Purification | Chromatography/Recrystallization | To isolate the desired product from byproducts. |

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [5] |

| Molecular Weight | 139.15 g/mol | [5] |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups on the cyclopropane ring and the protons of the bicyclic core.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the imide, the quaternary carbon of the cyclopropane, and the methyl carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the production of important antiviral drugs. Both the route from caronic anhydride and the cyclopropanation of maleimides offer viable pathways to this key intermediate. The choice of method will depend on factors such as the availability of starting materials, scale of the synthesis, and the specific equipment and safety protocols in place. As the demand for novel therapeutics continues to grow, the development of even more efficient, safer, and scalable syntheses of this and related scaffolds will remain an active area of research in the field of organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic organic compound featuring a strained cyclopropane ring fused to a succinimide core. This unique structural motif imparts a combination of rigidity and reactivity, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Its derivatives have shown promise as potent enzyme inhibitors, and the reduced bicyclic scaffold is a key component in antiviral therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and an exploration of its current and potential applications in drug discovery.

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere for the piperidine ring, a common motif in bioactive molecules. The incorporation of this rigid bicyclic system can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 2,4-dione functionality, characteristic of a succinimide, provides sites for hydrogen bonding and potential for further chemical modification. The gem-dimethyl substitution on the cyclopropane ring adds steric bulk and can influence the molecule's metabolic stability and pharmacokinetic profile.

Derivatives of the 3-azabicyclo[3.1.0]hexane-2,4-dione core have been investigated for their potential as aromatase inhibitors for the treatment of hormone-dependent cancers.[1] Furthermore, the reduced form of this scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, is a critical intermediate in the synthesis of several antiviral drugs, including the hepatitis C protease inhibitor boceprevir and the COVID-19 therapeutic nirmatrelvir (a component of Paxlovid).[2] This underscores the importance of this compound as a key building block for the synthesis of complex and medicinally relevant molecules.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 194421-56-2 | ChemSrc[4] |

| Molecular Formula | C₇H₉NO₂ | PubChem[3] |

| Molecular Weight | 139.15 g/mol | PubChem[3] |

| Appearance | Solid (predicted) | |

| Boiling Point | 278.1 ± 9.0 °C at 760 mmHg | ChemSrc[4] |

| Density | 1.2 ± 0.1 g/cm³ | ChemSrc[4] |

| SMILES | CC1(C2C1C(=O)NC2=O)C | PubChem[3] |

Spectroscopic Analysis

¹H NMR (Predicted):

-

δ 1.2-1.5 ppm (s, 6H): Two singlet peaks corresponding to the two methyl groups on the cyclopropane ring.

-

δ 2.0-2.5 ppm (m, 2H): A multiplet for the two protons on the cyclopropane ring.

-

δ 8.0-9.0 ppm (br s, 1H): A broad singlet for the N-H proton of the imide.

¹³C NMR (Predicted):

-

δ 20-25 ppm: Signals for the two methyl carbons.

-

δ 30-35 ppm: Signals for the quaternary carbon and the two CH carbons of the cyclopropane ring.

-

δ 175-180 ppm: Two signals for the two carbonyl carbons of the imide.

Infrared (IR) Spectroscopy (Predicted):

-

~3200 cm⁻¹: N-H stretching vibration of the imide.

-

~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching vibrations of the succinimide ring, respectively.

-

~1380 cm⁻¹: C-H bending of the gem-dimethyl groups.

Mass Spectrometry (Predicted):

-

[M]+•: 139.06 (Calculated for C₇H₉NO₂).

-

[M+H]⁺: 140.07.

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of caronic anhydride (6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione) with a nitrogen source.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis from Caronic Anhydride

This protocol is a generalized procedure based on patent literature describing the formation of the imide from the corresponding anhydride.[5]

Materials:

-

Caronic anhydride

-

Ammonium hydroxide (28-30% solution)

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend caronic anhydride in toluene.

-

Ammonolysis: Slowly add ammonium hydroxide to the suspension at room temperature with vigorous stirring. The reaction is exothermic.

-

Ring Closure: Heat the reaction mixture to reflux. Water will be formed during the reaction and can be removed azeotropically using a Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

-

Purification: Remove the toluene under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Toluene: Serves as a suitable solvent that allows for azeotropic removal of water, driving the equilibrium towards the formation of the imide.

-

Ammonium Hydroxide: Provides the nitrogen atom for the imide ring in a readily available form.

-

Reflux Conditions: The elevated temperature is necessary to promote the dehydration and ring closure to form the thermodynamically stable imide.

Chemical Reactivity

The chemical reactivity of this compound is governed by the presence of the strained cyclopropane ring and the succinimide moiety.

Reduction of the Imide Carbonyls

The carbonyl groups of the succinimide ring can be selectively reduced to the corresponding methylene groups to yield 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. This transformation is crucial for the synthesis of antiviral drug intermediates.

Figure 2: Reduction of the dione to the corresponding hexane.

A common method for this reduction involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid such as boron trifluoride etherate (NaBH₄/BF₃·Et₂O).[6]

N-Functionalization

The N-H proton of the imide is acidic and can be deprotonated with a suitable base, allowing for the introduction of various substituents at the nitrogen atom. This provides a straightforward way to synthesize a library of N-substituted derivatives for structure-activity relationship (SAR) studies.

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited to introduce new functional groups and construct more complex molecular architectures. The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on the cyclopropane ring and the reaction conditions.

Applications in Drug Development

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a valuable pharmacophore in drug discovery.

As a Core for Enzyme Inhibitors

Derivatives of 3-azabicyclo[3.1.0]hexane-2,4-dione have been synthesized and evaluated as inhibitors of various enzymes. For instance, certain N-substituted derivatives have shown potent aromatase inhibitory activity, suggesting their potential as therapeutic agents for estrogen-dependent breast cancer.[1] The rigid bicyclic structure helps to position the key pharmacophoric elements in the optimal orientation for binding to the active site of the enzyme.

As a Precursor to Antiviral Agents

As previously mentioned, the fully reduced scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, is a key structural component of important antiviral drugs. Therefore, this compound serves as a critical starting material for the synthesis of these therapeutics.[2] The unique three-dimensional shape of the bicyclic system is often crucial for its interaction with viral proteases.

Figure 3: Role of this compound in drug development.

Conclusion

This compound is a versatile molecule with a rich chemical landscape. Its unique bicyclic structure, combining the rigidity of a cyclopropane with the functionality of a succinimide, makes it an attractive building block for the synthesis of complex and biologically active compounds. While its direct therapeutic applications are still being explored, its importance as a precursor to potent enzyme inhibitors and crucial antiviral agents is well-established. Further investigation into the reactivity of this scaffold and the biological activity of its derivatives is likely to uncover new opportunities for the development of novel therapeutics.

References

- 1. Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:194421-56-2 | this compound | Chemsrc [chemsrc.com]

- 5. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]

- 6. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Technical Guide

An In-depth Examination of a Key Pharmaceutical Intermediate

This technical guide provides a detailed analysis of the spectroscopic properties of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a crucial building block in the synthesis of various antiviral therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound and require a thorough understanding of its structural characterization through spectroscopic methods.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol , is a bicyclic organic compound of significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. Notably, this compound serves as a key intermediate in the synthesis of boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[2][3]

Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and manufacturing settings. This guide will focus on the available spectroscopic data and provide a detailed interpretation to aid in its characterization.

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Data:

A patent for the preparation of related compounds provides the following ¹H NMR data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.55 | bs | - | 1H | N-H |

| 2.31 | d | 1.12 | 2H | H-1, H-5 |

| 1.35 | s | - | 3H | CH₃ |

| 1.24 | s | - | 3H | CH₃ |

Interpretation:

-

N-H Proton (δ 7.55): The broad singlet at 7.55 ppm is characteristic of an imide proton. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Bridgehead Protons (δ 2.31): The doublet at 2.31 ppm corresponds to the two equivalent bridgehead protons (H-1 and H-5). The small coupling constant (J = 1.12 Hz) suggests a weak interaction, which is expected in this strained bicyclic system.

-

Methyl Protons (δ 1.35 and δ 1.24): The two singlets at 1.35 and 1.24 ppm are assigned to the two methyl groups attached to the C-6 position. The presence of two distinct singlets for the diastereotopic methyl groups is a key feature, reflecting the chiral nature of the molecule and the fixed conformation of the cyclopropane ring.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:

Based on computational models and comparison with similar structures, the following chemical shifts can be anticipated:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~175-180 | C=O (C-2, C-4) |

| ~40-45 | C-1, C-5 |

| ~30-35 | C-6 |

| ~20-25 | CH₃ |

| ~15-20 | CH₃ |

Interpretation of Predicted Data:

-

Carbonyl Carbons (δ ~175-180): The two carbonyl carbons of the imide ring are expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Bridgehead Carbons (δ ~40-45): The bridgehead carbons (C-1 and C-5) are predicted to appear in the aliphatic region.

-

Quaternary Carbon (δ ~30-35): The C-6 carbon, being a quaternary carbon, is expected to have a relatively weak signal.

-

Methyl Carbons (δ ~15-25): The two methyl carbons are anticipated to be in the high-field region of the spectrum. Similar to the proton NMR, two distinct signals may be observed for the diastereotopic methyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. Although a specific experimental IR spectrum for the title compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3200 | N-H | Stretching |

| ~1770 and ~1700 | C=O (imide) | Asymmetric and symmetric stretching |

| ~2950-2850 | C-H (alkane) | Stretching |

Interpretation of Predicted Data:

-

N-H Stretch (~3200 cm⁻¹): A moderately intense and somewhat broad absorption is expected in this region, corresponding to the N-H stretching vibration of the imide.

-

C=O Stretches (~1770 and ~1700 cm⁻¹): The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands of the five-membered imide ring. The coupling of the two C=O vibrations leads to an asymmetric (higher frequency) and a symmetric (lower frequency) stretching mode.

-

C-H Stretches (~2950-2850 cm⁻¹): Absorptions in this region will be due to the C-H stretching vibrations of the methyl and methine groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While an experimental mass spectrum is not available, the expected molecular ion and potential fragmentation pathways can be postulated.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The exact mass of the molecular ion is 139.0633 g/mol .[1] In a low-resolution mass spectrum, a peak at m/z = 139 would be expected for the molecular ion.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion. Possible fragmentations include:

-

Loss of a methyl radical (•CH₃) to give a fragment at m/z = 124.

-

Cleavage of the cyclopropane ring.

-

Decarbonylation (loss of CO).

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

References

- 1. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Scaffold in Modern Therapeutics: An In-Depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, represents a cornerstone in the synthesis of highly potent and specific therapeutic agents. While not possessing a direct mechanism of action in its isolated form, its rigid, three-dimensional structure provides an ideal framework for the development of inhibitors targeting key enzymes in viral replication and for modulators of central nervous system receptors. This technical guide delves into the core mechanisms of action of final drug products derived from this pivotal intermediate, offering a comprehensive overview of their biochemical interactions, signaling pathways, and the experimental methodologies used to elucidate their function. We will explore its critical role in the development of antiviral agents such as the SARS-CoV-2 protease inhibitor nirmatrelvir and the Hepatitis C virus protease inhibitor boceprevir. Furthermore, we will examine the broader therapeutic landscape of related azabicyclo[3.1.0]hexane structures, including their application as opioid receptor antagonists and the antitumor potential of natural products like Crispine A that share a similar structural motif.

The Strategic Importance of the this compound Core

The this compound moiety is a chiral, constrained bicyclic system that offers several advantages in drug design. Its rigidity helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and thus enhancing binding affinity. The gem-dimethyl group on the cyclopropane ring provides steric bulk and can influence the orientation of substituents, while the dione functionality offers synthetic handles for further chemical modifications. These characteristics make it an invaluable starting material for creating complex, three-dimensional pharmacophores that can fit into the intricate active sites of enzymes or receptor binding pockets with high specificity. Its most prominent applications to date are in the field of virology, where it forms the backbone of potent protease inhibitors.[1][2]

Mechanism of Action of Key Therapeutics Derived from the Azabicyclo[3.1.0]hexane Scaffold

Nirmatrelvir (PF-07321332): A Covalent Inhibitor of SARS-CoV-2 Main Protease

Nirmatrelvir, the active component of Paxlovid™, is a prime example of the successful application of the this compound scaffold in antiviral drug development.[3][4] It is a peptidomimetic inhibitor specifically designed to target the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[3] This enzyme is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[3]

The mechanism of action of nirmatrelvir is centered on the formation of a reversible, covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[3] The nitrile group of nirmatrelvir acts as a "warhead," forming a thioimidate adduct with the sulfhydryl group of Cys145.[3] This covalent modification effectively blocks the substrate-binding site, inactivating the enzyme and halting the processing of viral polyproteins, which in turn inhibits viral replication.[3][4]

To enhance its therapeutic efficacy, nirmatrelvir is co-administered with a low dose of ritonavir.[3] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[3][5] By inhibiting CYP3A4, ritonavir slows down the breakdown of nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug.[3][6] This pharmacokinetic enhancement ensures that nirmatrelvir levels remain above the threshold required for effective viral inhibition.[3]

Caption: Mechanism of action of Nirmatrelvir and Ritonavir in a host cell.

Boceprevir: A Reversible, Covalent Inhibitor of HCV NS3/4A Protease

Boceprevir is another antiviral drug that incorporates the this compound core. It is a ketoamide that acts as a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[7][8] This viral enzyme is crucial for the replication of HCV by cleaving the viral polyprotein into mature, functional proteins.[8][9]

The mechanism of boceprevir involves the reversible, covalent binding of its ketoamide warhead to the active site serine residue of the NS3 protease.[7][10] This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[10] By inhibiting the NS3/4A protease, boceprevir prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication complex and halting the production of new virus particles.[8][10] Boceprevir is used in combination with other antiviral agents, such as pegylated interferon and ribavirin, for the treatment of chronic HCV genotype 1 infection.[11]

Caption: Mechanism of action of Boceprevir in an HCV-infected liver cell.

Broader Mechanistic Insights from Related Bicyclic Scaffolds

The therapeutic potential of the azabicyclo[3.1.0]hexane core extends beyond antiviral applications. Related structures have been investigated for their activity in other disease areas, providing a broader understanding of the mechanistic possibilities of this scaffold.

Opioid Receptor Antagonism

Derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized and evaluated as opioid receptor antagonists.[12][13] These compounds act by binding to opioid receptors, primarily the mu-opioid receptor, in the central and peripheral nervous systems.[14][15] Unlike opioid agonists, which activate these receptors to produce effects like analgesia and euphoria, antagonists bind to the receptors without eliciting a response.[12][16] They act as competitive inhibitors, physically blocking opioid agonists from binding to and activating the receptors.[13] This mechanism is therapeutically valuable for reversing the life-threatening respiratory depression caused by opioid overdose and for the long-term management of opioid use disorder.[12][15]

Inhibition of IMP Dehydrogenase and Anticancer Activity

A related class of compounds, the 1,5-diazabicyclo[3.1.0]hexane-2,4-diones, has been shown to selectively inhibit the type II isoform of inosine 5'-monophosphate dehydrogenase (IMPDH).[17] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GTP and dGTP).[17][18] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides to support DNA and RNA synthesis.[19][20] By inhibiting IMPDH, these compounds deplete the intracellular pool of guanine nucleotides, leading to a cytostatic effect and, in some cases, apoptosis.[17][19] The selectivity for the type II isoform, which is upregulated in malignant cells, makes these compounds attractive candidates for cancer chemotherapy and as immunosuppressive agents.[17]

Antitumor Properties of Crispine A

Crispine A is a naturally occurring pyrrolo[2,1-a]isoquinoline alkaloid that contains a bicyclic system with some structural resemblance to the 3-azabicyclo[3.1.0]hexane core.[21] It has demonstrated potent antitumor activity against various human cancer cell lines.[22] While the precise mechanism of action is still under investigation, studies on Crispine A and its analogs suggest multiple potential pathways. Some related compounds have been shown to act as topoisomerase I inhibitors, while others induce apoptosis by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics, which is crucial for mitosis.[22][23] Certain analogs have also been found to modulate signaling pathways such as the PTEN/Akt/mTOR pathway, which is often dysregulated in cancer.[24]

Experimental Protocols for Mechanistic Elucidation

The determination of the mechanisms of action described above relies on a suite of robust experimental techniques. Below are representative protocols for key assays.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of a compound against a target enzyme (e.g., Mpro, NS3/4A protease, IMPDH).

Protocol:

-

Recombinant Enzyme Expression and Purification: The target enzyme is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Fluorogenic Substrate Assay: A fluorogenic substrate that is cleaved by the enzyme to release a fluorescent signal is used.

-

Assay Conditions: The purified enzyme is incubated with varying concentrations of the inhibitor in a suitable buffer.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence over time is monitored using a plate reader.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a suitable equation (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Cell-Based Antiviral Assays

Objective: To assess the ability of a compound to inhibit viral replication in a cellular context.

Protocol:

-

Cell Culture: A susceptible cell line is cultured in appropriate media.

-

Infection: The cells are infected with the virus at a known multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compound.

-

Incubation: The treated, infected cells are incubated for a period sufficient for viral replication.

-

Quantification of Viral Replication: Viral replication can be quantified by various methods, such as:

-

Plaque reduction assay: Staining for viral plaques to determine the reduction in viral titer.

-

Quantitative PCR (qPCR): Measuring the amount of viral RNA or DNA.

-

Enzyme-linked immunosorbent assay (ELISA): Detecting viral antigens.

-

-

Data Analysis: The results are used to calculate the EC50 (half-maximal effective concentration).

Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor (e.g., opioid receptors).

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or tissue homogenates.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the Ki of the test compound, which reflects its binding affinity for the receptor.

Conclusion

The this compound scaffold is a testament to the power of rational drug design, where a structurally rigid and synthetically accessible core can be elaborated into highly effective and specific therapeutic agents. Its central role in the development of life-saving antiviral medications like nirmatrelvir and boceprevir highlights its significance. Furthermore, the diverse biological activities of related bicyclic structures, from opioid receptor modulation to anticancer effects, underscore the broad therapeutic potential of this chemical motif. A thorough understanding of the mechanisms of action of these molecules, elucidated through rigorous experimental investigation, is paramount for the continued development of novel and improved therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 7. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Boceprevir? [synapse.patsnap.com]

- 11. Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Are Opioid Antagonists? Examples and How They Work [healthline.com]

- 13. What are opioid antagonists? [medicalnewstoday.com]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Opioid antagonist - Wikipedia [en.wikipedia.org]

- 17. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cryptolepine Analog Exhibits Antitumor Activity against Ehrlich Ascites Carcinoma Cells in Mice via Targeting Cell Growth, Oxidative Stress, and PTEN/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Technical Guide for Preclinical Investigation

Introduction: The Promising Scaffold of 3-Azabicyclo[3.1.0]hexane

The 3-azabicyclo[3.1.0]hexane ring system represents a conformationally constrained and versatile scaffold that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an attractive template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for drug development across multiple disease areas.[1]

Published research has highlighted the potential of 3-azabicyclo[3.1.0]hexane derivatives as:

-

Antitumor Agents: Certain derivatives have exhibited antiproliferative activity against various cancer cell lines, including leukemia, cervical carcinoma, and colon carcinoma.[2][3] The proposed mechanism for some of these compounds involves the disruption of the actin cytoskeleton, leading to reduced cell motility and induction of apoptosis.[2][3]

-

Anticonvulsants: The structural features of this scaffold are amenable to targeting ion channels and receptors involved in neuronal excitability, suggesting a potential role in the treatment of epilepsy.

-

Opioid Receptor Ligands: Modifications to the 3-azabicyclo[3.1.0]hexane core have yielded potent and selective ligands for opioid receptors, with potential applications in treating conditions like pruritus.[4][5]

-

Dopamine D3 Receptor Antagonists: This class of compounds has shown high affinity and selectivity for the dopamine D3 receptor, indicating potential therapeutic utility in neurological and psychiatric disorders, including addiction.[6]

This guide focuses on a specific derivative, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione , and outlines a comprehensive preclinical strategy to elucidate its potential biological activities, with a primary focus on its anticancer and anticonvulsant properties.

Section 1: Foundational Physicochemical Characterization

Prior to biological evaluation, a thorough characterization of the physical and chemical properties of this compound is imperative.

| Property | Value | Source |

| Molecular Formula | C7H9NO2 | [7] |

| Molecular Weight | 139.15 g/mol | [7] |

| CAS Number | 194421-56-2 | [8][9] |

Further characterization should include determination of solubility in relevant biological buffers and solvents, melting point, and stability under experimental conditions.

Section 2: Investigating Antitumor Potential: A Phased Approach

Based on the demonstrated antiproliferative effects of related compounds, a primary avenue of investigation for this compound is its potential as an antitumor agent. A tiered screening approach is recommended to systematically evaluate its efficacy and mechanism of action.

Phase I: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of and induce death in a panel of human cancer cell lines.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cell Viability [10]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Phase II: Mechanistic Investigations

Should significant cytotoxicity be observed, further experiments are warranted to elucidate the underlying mechanism of action.

Potential Mechanisms to Investigate:

-

Apoptosis Induction: Assess for markers of programmed cell death, such as caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.[2]

-

Cell Cycle Arrest: Analyze the cell cycle distribution of treated cells using flow cytometry to determine if the compound induces arrest at a specific phase (G1, S, or G2/M).

-

Actin Cytoskeleton Disruption: Utilize fluorescence microscopy to visualize the actin cytoskeleton in treated cells, looking for alterations in cell morphology and the formation of actin aggregates, as has been observed with similar compounds.[3]

Section 3: Exploring Anticonvulsant Activity: A Preclinical Screening Cascade

The structural similarity of this compound to known anticonvulsant scaffolds suggests its potential utility in epilepsy. A well-established preclinical screening program is essential to evaluate this potential.[11][12]

Phase I: In Vivo Screening in Acute Seizure Models

The initial assessment of anticonvulsant activity is typically performed in rodent models of acute seizures.[13][14]

Experimental Workflow: Anticonvulsant Screening

Caption: Workflow for in vivo anticonvulsant screening.

Detailed Protocol: Maximal Electroshock (MES) Test [13][15][16]

-

Animal Preparation: Use adult male mice or rats.

-

Compound Administration: Administer this compound intraperitoneally or orally at varying doses. A control group should receive the vehicle.

-

Electrode Placement: After a predetermined time for drug absorption, place corneal electrodes on the animal.

-

Stimulation: Deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) to induce a seizure.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 (median effective dose).

Detailed Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test [13][15][17]

-

Animal Preparation and Compound Administration: As described for the MES test.

-

Chemoconvulsant Injection: After the drug absorption period, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

-

Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED50.

Phase II: Neurotoxicity and Chronic Model Evaluation

Compounds showing promising activity in acute models should be further evaluated for potential neurotoxicity and efficacy in a chronic epilepsy model.

-

Neurotoxicity: The rotarod test is a standard method to assess for motor impairment, a common side effect of anticonvulsant drugs.[15]

-

Chronic Model: The kindling model, where repeated subconvulsive electrical or chemical stimuli lead to a persistent state of hyperexcitability, is a valuable tool for evaluating potential disease-modifying effects.[13]

Section 4: Future Directions and Mechanistic Insights

Should this compound demonstrate significant and specific biological activity, further investigations will be crucial to understand its molecular targets and pathways.

Potential Advanced Studies:

-

Target Identification: Employ techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the protein targets of the compound.

-

In Vitro Electrophysiology: For anticonvulsant candidates, use patch-clamp electrophysiology on cultured neurons or brain slices to investigate effects on specific ion channels (e.g., sodium, potassium, calcium channels) or neurotransmitter receptors (e.g., GABA-A, NMDA receptors).[11]

-

In Vivo Pharmacokinetics and Brain Penetration: For CNS-active compounds, it is critical to determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as the ability to cross the blood-brain barrier.[16]

Conclusion

The 3-azabicyclo[3.1.0]hexane scaffold is a rich source of biologically active molecules. This compound, as a specific exemplar of this class, warrants a thorough investigation into its potential therapeutic properties. The systematic, multi-tiered approach outlined in this guide, encompassing in vitro screening, in vivo efficacy studies, and mechanistic elucidation, provides a robust framework for uncovering the potential of this compound as a novel antitumor or anticonvulsant agent. The insights gained from these studies will be invaluable for guiding future drug development efforts centered on this promising chemical scaffold.

References

- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]

- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]

- 3. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]

- 4. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]

- 5. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:194421-56-2 | this compound | Chemsrc [chemsrc.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. mdpi.com [mdpi.com]

- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 12. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 15. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Derivatives and Analogs in Drug Discovery

Abstract

The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione core, a conformationally constrained proline analog, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a diverse range of biological targets. This technical guide offers an in-depth exploration of this scaffold and its derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic intricacies, explore the rich biological activity, and provide actionable insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable chemical entity.

Introduction: The Strategic Advantage of Conformational Constraint

In the dynamic interplay between a ligand and its biological target, shape and conformational rigidity are paramount. The this compound scaffold, and its reduced analogs, offer a distinct advantage over more flexible aliphatic and carbocyclic systems. The fusion of a cyclopropane ring to a pyrrolidine core locks the molecule into a well-defined, boat-like conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. The gem-dimethyl substitution on the cyclopropane ring further refines the scaffold's steric profile and can influence metabolic stability.

This guide will navigate the synthetic pathways to this core and its derivatives, delve into its prominent roles in antiviral, anti-inflammatory, and neurological drug discovery, and provide detailed protocols and data to empower further research and development.

Synthetic Strategies: Forging the Bicyclic Core and its Progeny

The construction of the 3-azabicyclo[3.1.0]hexane skeleton is a testament to the ingenuity of modern synthetic chemistry. Various methodologies have been developed, each with its own merits regarding scalability, stereocontrol, and substrate scope.

Synthesis of the Core this compound

A common and efficient route to the dione core commences from caronic anhydride, which is derived from 3-carene, a readily available natural product.

Experimental Protocol: Synthesis from Caronic Anhydride [1]

-

Ammonolysis: To a stirred solution of caronic anhydride (1 equivalent) in a suitable solvent such as water, an aqueous solution of ammonium hydroxide is added slowly at a controlled temperature (e.g., 0-10°C).

-

Cyclization: The reaction mixture is then heated to drive off water and ammonia, and the temperature is further elevated (typically to 165-180°C) to induce cyclization, affording the desired this compound. The product can be purified by distillation or recrystallization.

Reduction to the 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Scaffold

The dione can be readily reduced to the corresponding saturated bicyclic amine, a crucial intermediate for many therapeutic agents.

Experimental Protocol: Reduction of the Dione [2]

-

Reagent Preparation: A suspension of a reducing agent, such as sodium borohydride (3 equivalents), is prepared in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -30 to -20°C).

-

Dione Addition: A solution of this compound (1 equivalent) in dry THF is added to the reducing agent suspension.

-

Lewis Acid Addition: A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) (3 equivalents), is added slowly while maintaining the low temperature.

-

Reaction and Workup: The reaction mixture is allowed to warm and is then heated (e.g., 40-50°C) for several hours. Upon completion, the reaction is carefully quenched, and the product is extracted and purified by distillation.

Functionalization and Derivatization

The true utility of the scaffold lies in its capacity for diverse functionalization. The secondary amine of the reduced core and the nitrogen of the dione are primary handles for introducing a wide array of substituents to probe SAR.

Workflow for Derivative Synthesis

References

The Azabicyclo[3.1.0]hexane Core: A Journey from Discovery to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The azabicyclo[3.1.0]hexane framework, a fascinating fusion of a pyrrolidine ring and a cyclopropane ring, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that has proven invaluable in the design of potent and selective therapeutic agents. This guide delves into the discovery and rich synthetic history of this remarkable scaffold, tracing its evolution from early synthetic curiosities to its current status as a "privileged scaffold" in modern drug discovery. We will explore the key synthetic strategies that have been developed to access this core, the rationale behind these experimental choices, and the diverse range of biological targets that have been successfully modulated by molecules incorporating this unique bicyclic system.

I. The Genesis of a Scaffold: Early Explorations and Synthetic Foundations

The precise moment of discovery for the parent azabicyclo[3.1.0]hexane is not pinpointed to a single seminal publication but rather emerged from the broader exploration of bicyclic systems in the mid-20th century. Early synthetic efforts were often characterized by multi-step sequences and were primarily of academic interest. A notable early approach involved the intramolecular cyclopropanation of allylic amine derivatives. These initial methods, while not always high-yielding, laid the fundamental groundwork for the more sophisticated strategies that would follow.

A significant milestone in the practical synthesis of functionalized azabicyclo[3.1.0]hexanes was documented in the patent literature of the 1970s and 1980s. For instance, a 1980 patent described a process for preparing 3-azabicyclo[3.1.0]hexane-2-carbonitrile from 3-azabicyclo[3.1.0]hexane, which itself was synthesized from 1,2-cyclopropanedicarboxylic acid and benzylamine.[1] This multi-step process, while cumbersome by modern standards, demonstrated the feasibility of constructing this ring system and hinted at its potential utility.

The evolution of synthetic organic chemistry brought forth more elegant and efficient methods for constructing the azabicyclo[3.1.0]hexane core. These can be broadly categorized into several key strategies, each with its own set of advantages and applications.

II. Constructing the Core: A Synthetic Arsenal

The inherent strain of the cyclopropane ring fused to the pyrrolidine ring presents a unique synthetic challenge. Over the decades, a diverse array of methodologies has been developed to overcome this, providing access to a wide range of substituted azabicyclo[3.1.0]hexane derivatives.

A. Intramolecular Cyclopropanation: Forging the Bicyclic Ring

One of the most intuitive and historically significant approaches to the azabicyclo[3.1.0]hexane skeleton is through the intramolecular cyclopropanation of a suitably functionalized pyrrolidine precursor. This strategy involves the formation of the three-membered ring from a pre-existing five-membered ring.

A classic example of this approach is the Simmons-Smith reaction and its variants, where an olefin within a pyrrolidine ring is converted to a cyclopropane. More modern iterations of intramolecular cyclopropanation often involve the decomposition of diazo compounds in the presence of a transition metal catalyst, typically rhodium or copper complexes. These carbenoid-mediated reactions have proven to be highly efficient and can offer excellent stereocontrol.

Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation of an Allylic Diazoacetate

This protocol is a representative example of a modern intramolecular cyclopropanation to form a 2-azabicyclo[3.1.0]hexane derivative.

Step 1: Synthesis of the Diazoacetate Precursor

-

To a solution of the corresponding allylic alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, is added triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

The reaction is stirred at 0 °C for 1 hour, then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude mesylate is dissolved in dimethylformamide (DMF, 0.5 M), and sodium azide (2.0 eq) is added. The mixture is heated to 80 °C for 3 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

The resulting azide is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water (0.2 M), and triphenylphosphine (1.2 eq) is added. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the primary amine.

-

To a solution of the amine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in DCM (0.2 M) is added sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12 hours, then quenched with saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated.

-

The resulting amino acid is dissolved in a 1:1 mixture of methanol and toluene (0.1 M), and thionyl chloride (1.5 eq) is added dropwise at 0 °C. The reaction is then refluxed for 4 hours. The solvent is removed under reduced pressure to give the methyl ester.

-

To a solution of the amino ester (1.0 eq) in acetonitrile (0.2 M) at 0 °C is added a solution of p-acetamidobenzenesulfonyl azide (1.1 eq) in acetonitrile, followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq). The reaction is stirred at 0 °C for 2 hours. The solvent is removed, and the residue is purified by column chromatography to yield the diazoacetate precursor.

Step 2: Cyclopropanation

-

To a solution of the diazoacetate precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere is added rhodium(II) acetate dimer (0.01 eq).

-

The reaction mixture is stirred at room temperature for 4 hours, during which time nitrogen evolution is observed.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the 2-azabicyclo[3.1.0]hexane derivative.

B. [3+2] Cycloaddition Reactions: A Convergent Approach

A powerful and convergent strategy for the synthesis of 3-azabicyclo[3.1.0]hexanes involves the [3+2] cycloaddition of azomethine ylides with activated cyclopropenes.[2] This method allows for the rapid construction of the bicyclic core with a high degree of stereocontrol. The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones.

Figure 1: A simplified workflow of the [3+2] cycloaddition approach.

C. Palladium-Catalyzed Cyclopropanation of Maleimides

More recently, palladium-catalyzed reactions have emerged as a practical and efficient route to 3-azabicyclo[3.1.0]hexane derivatives.[3] A notable example is the cyclopropanation of maleimides with N-tosylhydrazones. This method offers high yields and diastereoselectivities and has been successfully applied on a gram scale.[3]

III. Therapeutic Significance: A Scaffold for Diverse Biological Targets

The rigid, three-dimensional nature of the azabicyclo[3.1.0]hexane core makes it an ideal scaffold for presenting pharmacophoric groups in a well-defined spatial orientation. This has led to its exploration in a wide range of therapeutic areas.

| Therapeutic Target/Application | Example Compound Class | Key Findings |

| Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives | Potent and selective inhibitors for the treatment of type 2 diabetes.[4] |

| μ Opioid Receptor Antagonism | 1-Aryl-3-azabicyclo[3.1.0]hexanes | Development of non-narcotic analgesic agents. |

| Dopamine D3 Receptor Modulation | 1-Aryl-3-azabicyclo[3.1.0]hexanes | Potential for treating neuropsychiatric disorders such as depression and anxiety.[5] |

| Anticancer Activity | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Cytotoxic effects against various tumor cell lines. |

| NF-κB Inducing Kinase (NIK) Inhibition | Azabicyclo[3.1.0]hexanone-containing compounds | Potential therapeutics for autoimmune and inflammatory diseases.[6] |

The mechanism of action for many of these compounds is rooted in their ability to mimic the conformation of a natural ligand or to present key binding motifs in a conformationally restricted manner, leading to high affinity and selectivity. For instance, in the case of DPP-IV inhibitors, the rigid scaffold helps to position the key interacting groups optimally within the enzyme's active site.[4] Similarly, for opioid and dopamine receptor modulators, the fixed orientation of the aryl substituent is crucial for receptor binding and functional activity.

IV. Future Perspectives: Expanding the Horizon

The journey of the azabicyclo[3.1.0]hexane scaffold is far from over. The continuous development of novel synthetic methodologies, including asymmetric and catalytic approaches, will undoubtedly lead to the discovery of new derivatives with enhanced biological properties. The exploration of this scaffold in new therapeutic areas, driven by a deeper understanding of its structure-activity relationships, holds immense promise for the future of drug discovery. As our ability to precisely control molecular architecture improves, the azabicyclo[3.1.0]hexane core is poised to remain a cornerstone of medicinal chemistry for years to come.

V. References

-

A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is presented. This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers could be easily isolated by chromatography on silica gel. This protocol provides a practical route to the mu opioid receptor antagonist CP-866,087. (Source: RSC Publishing, URL: --INVALID-LINK--)

-

Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (Source: MDPI, URL: --INVALID-LINK--)

-

Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). (Source: Semantic Scholar, URL: --INVALID-LINK--)

-

A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through the 1,3-dipolar cycloaddition (1,3-DC) reactions of cyclopropenes. (Source: Beilstein Journals, URL: --INVALID-LINK--)

-

Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile. (Source: Google Patents, URL: --INVALID-LINK--)

-

A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. (Source: ACS Publications, URL: --INVALID-LINK--)

-

Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (Source: PubMed, URL: --INVALID-LINK--)

-

Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. (Source: Google Patents, URL: --INVALID-LINK--)

-

Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. (Source: Thieme Chemistry, URL: --INVALID-LINK--)

References

- 1. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]

- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]

- 6. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

theoretical studies of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

**A Theoretical and

Computational Guide to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Structure, Properties, and Reactivity**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of several important therapeutic agents, including the antiviral drug boceprevir.[1][2] A profound understanding of its intrinsic molecular properties, governed by its unique strained bicyclic structure, is paramount for the rational design of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the theoretical and computational studies of this molecule, synthesizing data from quantum chemical calculations and spectroscopic analyses to offer a comprehensive view of its structure, stability, electronic properties, and reactivity.

Introduction: The Significance of a Strained Scaffold

The 3-azabicyclo[3.1.0]hexane system, a fusion of a succinimide ring and a cyclopropane ring, presents a fascinating case of molecular architecture.[3][4] The succinimide moiety is a well-known pharmacophore, while the cyclopropane ring introduces significant structural rigidity and unique electronic character. The gem-dimethyl substitution at the C6 position further constrains the conformational landscape.

The inherent strain within the cyclopropane ring, where the C-C-C bond angles are forced to ~60° instead of the ideal sp³ tetrahedral angle of 109.5°, is a dominating factor in the molecule's overall properties.[5][6][7] This angle strain, combined with the torsional strain from eclipsed C-H bonds, results in high reactivity and specific conformational preferences that are crucial for its biological activity.[5][6] Theoretical studies are therefore indispensable for dissecting these complex structural and electronic features that are not always accessible through experimental means alone.

Molecular Geometry and Conformational Landscape

The fusion of the five-membered succinimide ring with the three-membered cyclopropane ring creates a rigid, puckered structure. Computational geometry optimization provides the most stable three-dimensional arrangement of the atoms, offering precise data on bond lengths, bond angles, and dihedral angles.

The Dominance of Ring Strain

The defining characteristic of the bicyclo[3.1.0]hexane core is the severe angle strain of the cyclopropane ring.[5][6] This strain leads to weaker, "bent" or "banana" bonds, which are more reactive than typical alkane C-C bonds.[5][6] The five-membered ring adopts an "envelope" conformation to alleviate some of the torsional strain that would be present in a planar structure.

Computational Protocol for Geometry Optimization

A robust theoretical investigation into the molecule's geometry typically follows a standardized computational workflow. Density Functional Theory (DFT) has proven to be a reliable and efficient method for such studies.[1][3][4]

Step-by-Step Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. The IUPAC name is this compound.[8]

-

Method and Basis Set Selection: The choice of functional and basis set is critical for accuracy. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for organic molecules of this size.[1][9] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonding.

-